4-Hydroxypiperidine-1-carboxylic acid
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Overview
Description
4-Hydroxypiperidine-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H11NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-1-carboxylic acid typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . One common method includes the enantioselective multistage synthesis, which involves key steps like azide reductive cyclization of aldehyde .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypiperidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield piperidine-1-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized piperidine compounds .
Scientific Research Applications
4-Hydroxypiperidine-1-carboxylic acid has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-hydroxypiperidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in promoting interactions between the compound and proteins, enhancing the stability and activity of the resulting complexes . This interaction can lead to various biological effects, depending on the specific application and target.
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinones: Compounds containing a piperidine ring with a ketone group.
Spiropiperidines: Piperidine derivatives with a spiro-connected ring system.
Uniqueness: This functional group allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields .
Properties
CAS No. |
412016-31-0 |
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Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-hydroxypiperidine-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5-1-3-7(4-2-5)6(9)10/h5,8H,1-4H2,(H,9,10) |
InChI Key |
OHZUEFKOZYWUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)O |
Origin of Product |
United States |
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